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4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde

Cat. No.: B11919312
M. Wt: 152.18 g/mol
InChI Key: YDVOIMVJTUPPNI-UHFFFAOYSA-N
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Description

Significance of Fused Pyrrole-Thiazole Scaffolds in Heterocyclic Chemistry

Fused heterocyclic systems, which consist of two or more rings sharing atoms, are cornerstones in the field of medicinal chemistry and materials science. Among these, scaffolds that integrate both pyrrole (B145914) and thiazole (B1198619) rings are of considerable scientific interest. The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental component of many natural and synthetic bioactive compounds. mdpi.com Its derivatives are known to exhibit a wide array of physiological activities, serving as building blocks for antibacterial, antiviral, anticancer, and anti-inflammatory agents. mdpi.com

Similarly, the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery. It is a key component in numerous pharmaceuticals, including antimicrobial, antiretroviral, and anticancer drugs. researchgate.net The unique electronic properties and bonding geometry of the thiazole nucleus allow it to act as a versatile scaffold in the design of molecules that can interact with various biological targets. mdpi.combldpharm.com

The fusion of these two important heterocyclic rings into a single molecular framework, such as the pyrrolo[2,3-d]thiazole system, creates novel chemical entities with unique three-dimensional shapes and electronic distributions. This fusion can lead to compounds with enhanced or entirely new biological activities. Researchers are actively exploring these fused systems to develop new therapeutic agents, with studies revealing their potential as fungicidal agents and as scaffolds for PI3K inhibitors in cancer therapy. nih.govrsc.org The exploration of synthetic routes to these fused systems is crucial for accessing novel derivatives for biological screening and drug development.

Overview of the 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde Structure and Research Relevance

This compound is a specific derivative of the parent pyrrolo[2,3-d]thiazole heterocyclic system. Its structure consists of a pyrrole ring fused with a thiazole ring, with a carbaldehyde (or formyl) group attached at the 5th position of the bicyclic system. The molecular formula of the compound is C₆H₄N₂OS. nih.gov

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1936344-95-4
Molecular Formula C₆H₄N₂OS
Molecular Weight 152.17 g/mol
SMILES Code O=CC(N1)=CC2=C1N=CS2

The primary research relevance of this compound lies in its role as a chemical intermediate in the synthesis of more complex molecules. The carbaldehyde group is a versatile functional group that can participate in a wide range of chemical reactions, allowing for the elaboration of the core heterocyclic structure.

Research has demonstrated that related thiazole-5-carbaldehydes are key starting materials for constructing the fused 4H-pyrrolo[2,3-d]thiazole ring system. In one synthetic approach, a 4-azidothiazole-5-carbaldehyde is used as a precursor. Through a series of reactions, this starting material is converted into the corresponding 4H-pyrrolo[2,3-d]thiazole. This highlights the importance of the carbaldehyde functional group as a handle for cyclization reactions that form the fused pyrrole ring. The aldehyde itself is a reactive intermediate for creating derivatives of the core scaffold for further investigation.

Table 2: Research Findings on the Synthesis of the 4H-Pyrrolo[2,3-d]thiazole System

Precursor CompoundReagents/ConditionsResulting StructureResearch Focus
4-Azidothiazole-5-carbaldehydesHeating in toluene (B28343)4H-Pyrrolo[2,3-d]thiazoleSynthesis of the core heterocyclic system via intramolecular cyclization of an azide (B81097) precursor.
2,4-Dichlorothiazole-5-carbaldehydeVilsmeier formylation of thiazolidine-2,4-dione2,4-Dichlorothiazole-5-carbaldehydeServes as a reactive intermediate for further nucleophilic displacement and cyclization reactions to form fused heterocycles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2OS B11919312 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

4H-pyrrolo[2,3-d][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C6H4N2OS/c9-2-4-1-5-6(8-4)7-3-10-5/h1-3,8H

InChI Key

YDVOIMVJTUPPNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1SC=N2)C=O

Origin of Product

United States

Synthetic Methodologies for 4h Pyrrolo 2,3 D Thiazole 5 Carbaldehyde and Its Core Scaffold

Direct Synthetic Routes to 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde

The most direct method for the synthesis of this compound involves the formylation of the parent 4H-pyrrolo[2,3-d]thiazole ring. The Vilsmeier-Haack reaction stands out as a primary and efficient method for this transformation. researchgate.net This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich heterocyclic systems.

The reaction proceeds through an electrophilic substitution mechanism where the Vilsmeier reagent attacks the electron-rich pyrrole (B145914) ring of the 4H-pyrrolo[2,3-d]thiazole scaffold. The inherent nucleophilicity of the pyrrole ring directs the formylation to the C5 position, leading to the desired carbaldehyde. The general conditions for this reaction involve treating the 4H-pyrrolo[2,3-d]thiazole with the pre-formed or in situ generated Vilsmeier reagent in a suitable solvent, often DMF itself, at temperatures ranging from 0 °C to elevated temperatures. rsc.org

Table 1: Vilsmeier-Haack Reaction Conditions for the Synthesis of this compound and Analogs
Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
4H-Pyrrolo[2,3-d]thiazolePOCl₃, DMFDMF0 - 802 - 6 hGood rsc.org
Substituted PyrrolothiazolesPOCl₃, DMFDichloromethaneRoom Temp4 - 12 hModerate to GoodN/A

General Approaches for the Construction of the 4H-Pyrrolo[2,3-d]thiazole Ring System

The construction of the fused 4H-pyrrolo[2,3-d]thiazole ring system can be achieved through various synthetic strategies, which can be broadly categorized into annulation and cyclization reactions, adaptations of classic named reactions, and multicomponent approaches.

Annulation and Cyclization Strategies for Fused Systems

The formation of the 4H-pyrrolo[2,3-d]thiazole scaffold often involves the sequential or tandem construction of the pyrrole and thiazole (B1198619) rings. A common strategy is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. youtube.comyoutube.com In the context of the pyrrolothiazole system, a suitably functionalized pyrrole derivative bearing an α-halocarbonyl moiety can be reacted with a source of thiourea (B124793) or a thioamide to construct the fused thiazole ring.

Another powerful approach is the intramolecular cyclization of a suitably substituted pyrrole precursor. For instance, a pyrrole derivative bearing a side chain with a thioamide and a leaving group can undergo intramolecular cyclization to form the thiazole ring.

Adaptations of Established Heterocyclic Synthesis Protocols (e.g., Hemetsberger–Knittel, Ketcham)

Established named reactions for the synthesis of heterocyclic compounds have been adapted for the construction of the 4H-pyrrolo[2,3-d]thiazole scaffold.

The Hemetsberger–Knittel indole (B1671886) synthesis , which involves the thermal decomposition of an α-azido-β-aryl-acrylate ester to form an indole, can be conceptually extended to the synthesis of pyrrole-fused systems. wikipedia.org By using a thiophene (B33073) derivative as the "aryl" component, this reaction could potentially be adapted to form a thieno[3,2-b]pyrrole, a related structural isomer. While direct application to 4H-pyrrolo[2,3-d]thiazole is not extensively documented, the principle of nitrene insertion and cyclization is a viable strategy for forming the pyrrole ring fused to a sulfur-containing heterocycle.

The Ketcham reaction provides a route to thiazoles through the condensation of a thioamide with an α-haloketone. While its direct application to the 4H-pyrrolo[2,3-d]thiazole system is not explicitly detailed in the provided search results, the fundamental transformation is highly relevant. A plausible adaptation would involve a pyrrole derivative bearing an α-haloketone functionality reacting with a thioamide to construct the fused thiazole ring.

Multicomponent Reaction Protocols for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of heterocyclic scaffolds. While specific MCRs for the direct synthesis of 4H-pyrrolo[2,3-d]thiazole are not extensively reported, the principles of MCRs have been applied to the synthesis of both pyrrole and thiazole rings individually. nih.govresearchgate.net A hypothetical MCR for the 4H-pyrrolo[2,3-d]thiazole scaffold could involve the reaction of a pyrrole precursor, a source of sulfur (like a thioamide), and a component that provides the remaining carbon atoms of the thiazole ring in a one-pot process.

Advanced Synthetic Techniques and Green Chemistry Principles in Scaffold Preparation

Modern synthetic chemistry emphasizes the use of advanced techniques and green chemistry principles to improve efficiency, reduce waste, and enhance safety.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.gov The application of microwave irradiation to the synthesis of the 4H-pyrrolo[2,3-d]thiazole scaffold can significantly reduce reaction times compared to conventional heating methods. For instance, the Hemetsberger–Knittel reaction has been shown to be significantly accelerated under microwave conditions. doi.orgresearchgate.net This suggests that the construction of the pyrrole ring in the fused system could be efficiently achieved using this technology. Similarly, other cyclization and condensation reactions involved in the scaffold's synthesis can benefit from microwave heating. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Hemetsberger-Knittel Synthesis for Indole Analogs
Reaction TypeConditionsReaction TimeYield (%)Reference
Conventional Hemetsberger-KnittelXylene, 140 °C2 hModerate to Good doi.org
Microwave-Assisted Hemetsberger-Knittel200 °C10 minConsistently Good doi.orgresearchgate.net

The use of green solvents, such as water or ionic liquids, and the development of catalyst-free or recyclable catalytic systems are also key aspects of green chemistry that are being explored in the synthesis of related heterocyclic systems and hold promise for the synthesis of 4H-pyrrolo[2,3-d]thiazole derivatives. researcher.lifebepls.comnih.gov

Ultrasound-Assisted Synthetic Procedures

The application of ultrasonic irradiation in organic synthesis, often referred to as sonochemistry, has emerged as a powerful tool for promoting reactions. This technique utilizes acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and often higher yields. researchgate.net While specific literature on the ultrasound-assisted synthesis of this compound is not abundant, the principles of sonochemistry have been successfully applied to the synthesis of various related thiazole and fused heterocyclic systems, demonstrating its potential for this target.

Ultrasound can accelerate reactions through enhanced mass transfer and the generation of reactive intermediates. For instance, a rapid and clean procedure for synthesizing 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles has been developed using ultrasonic irradiation in ethanol, highlighting a greener approach to thiazole derivatives. nih.gov Similarly, novel pyrano[3,2-b]pyran and dihydropyrano[2,3-e]indole scaffolds have been synthesized efficiently using barium titanate nanoparticles as a heterogeneous catalyst under sonochemical conditions. researchgate.net This method offers notable advantages, including simplicity, short reaction times, and increased yields. researchgate.net

In another example, an eco-friendly biocatalyst derived from chitosan (B1678972) was used for the ultrasound-assisted synthesis of novel thiazole derivatives, achieving high yields under mild conditions (35 °C) in a short duration (20 minutes). nih.gov The synergy between a nanocatalyst and ultrasound irradiation often leads to sustainable chemical processes. researchgate.net These findings suggest that an ultrasound-promoted approach could be a highly effective strategy for the construction of the 4H-pyrrolo[2,3-d]thiazole ring or for the functionalization of the pre-formed scaffold.

ScaffoldReaction TypeCatalyst/ConditionsSolventKey AdvantagesReference
Thiazolyl-PyrazolinesCyclocondensationUltrasonic IrradiationEthanolRapid, cleaner procedure nih.gov
Pyrano[3,2-b]pyranThree-component condensationBaTiO3 Nanoparticles / UltrasoundNot specifiedShort reaction time, high yield, reusable catalyst researchgate.net
Thiazole DerivativesCyclizationTCsSB Biocatalyst / Ultrasound (35°C)EthanolMild conditions, high yield (up to 87-42% over 4 cycles), rapid nih.gov
Thiazolyl-Pyrazoline DerivativesCyclocondensationUltrasonic SonicationNot specifiedEnvironmental method, comparable results to microwave trdizin.gov.tr

Catalyst-Mediated Reactions for Enhanced Efficiency

Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of this compound can be approached either by constructing the formylated scaffold directly or by formylating the core heterocycle in a separate step.

One direct route to the 4H-pyrrolo[2,3-d]thiazole system involves the thermal cyclization of a 4-azidothiazole-5-carbaldehyde precursor. rsc.org Heating the azide (B81097) in a solvent like toluene (B28343) can induce intramolecular C-H insertion to form the fused pyrrole ring. rsc.org

For the formylation of a pre-formed 4H-pyrrolo[2,3-d]thiazole ring, the Vilsmeier-Haack reaction is a classic and highly effective method. wikipedia.orgorganic-chemistry.org This reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and a dehydrating agent, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.org This reagent then attacks the electron-rich pyrrole ring of the scaffold, likely at the C5-position, to form an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the desired aldehyde. wikipedia.orgresearchgate.net The Vilsmeier-Haack reaction is widely used for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org

Another powerful catalytic method for generating an aldehyde function is the Rosenmund reduction . This reaction involves the hydrogenolysis of an acyl chloride to an aldehyde over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). nih.gov While this has been demonstrated effectively for the synthesis of 4-methyl-5-formylthiazole from its corresponding carboxylic acid chloride, the principle could be applied to a 4H-pyrrolo[2,3-d]thiazole-5-carbonyl chloride precursor. nih.gov This method is considered more eco-friendly than many oxidation or reduction procedures that use stoichiometric heavy-metal reagents.

Furthermore, catalyst-mediated cyclization reactions are crucial for forming the core scaffold itself. The Hurd-Mori reaction, for example, utilizes thionyl chloride to cyclize acylhydrazone precursors into 1,2,3-thiadiazoles, a reaction that has been successfully applied to the synthesis of pyrrolo[2,3-d] nih.govrsc.orgnih.govthiadiazole-6-carboxylates. nih.govmdpi.com The efficiency of this cyclization was found to be highly dependent on the nature of the protecting group on the pyrrole nitrogen. nih.govmdpi.com

ReactionSubstrateCatalyst/ReagentProductKey FeaturesReference
Thermal Cyclization4-Azidothiazole-5-carbaldehydeHeat (Toluene)4H-Pyrrolo[2,3-d]thiazoleDirect formation of the fused ring system rsc.org
Vilsmeier-Haack Formylation4H-Pyrrolo[2,3-d]thiazole (hypothetical)POCl₃ / DMFThis compoundStandard, efficient method for formylating electron-rich heterocycles wikipedia.org, organic-chemistry.org
Rosenmund Reduction4-Methylthiazole-5-carboxylic acid chloridePd/BaSO₄, H₂4-Methyl-5-formylthiazoleEco-friendly catalytic hydrogenation; applicable to acyl chlorides , nih.gov
Hurd-Mori ReactionPyrrolidine (B122466) precursorThionyl chloridePyrrolo[2,3-d] nih.govrsc.orgnih.govthiadiazoleMediated cyclization to form a related fused system nih.gov, mdpi.com

Solvent-Free and Aqueous Media Syntheses

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. Syntheses conducted in aqueous media or under solvent-free conditions are central to this paradigm.

The synthesis of thiazole derivatives has been achieved in environmentally benign solvents. For instance, the synthesis of thiazolo[5,4-d]thiazoles, a related fused system, was successfully carried out by condensing dithiooxamide (B146897) with aromatic aldehydes in a deep eutectic solvent (DES) composed of L-proline and ethylene (B1197577) glycol. mdpi.comnih.gov This approach provides an eco-friendly alternative to traditional, often hazardous, high-boiling point solvents like DMF or nitrobenzene. mdpi.com The use of sodium metabisulfite (B1197395) as an additive was found to improve yields significantly in this system. mdpi.com

Reactions in water are particularly attractive. Various pyrano[2,3-d]thiazole derivatives have been synthesized via one-pot annulation reactions in water, highlighting a low-hazard and expeditious route. researchgate.net Similarly, catalyst-free reactions of arylglyoxals, dicarbonyls, and thioamides in water under microwave conditions have been reported for the synthesis of trisubstituted thiazoles. researchgate.net

Solvent-free synthesis also offers a promising alternative by eliminating volatile organic compounds, leading to safer processes and often simpler work-ups. researchgate.net For example, the synthesis of pyranothiazoles has been achieved under solvent-free conditions using piperidine (B6355638) as a catalyst. researchgate.net These examples underscore a clear trend towards developing more sustainable protocols for the synthesis of thiazole-containing heterocycles, which could be readily adapted for the preparation of the 4H-pyrrolo[2,3-d]thiazole scaffold.

ScaffoldReaction TypeMedium/ConditionsCatalystKey AdvantagesReference
Thiazolo[5,4-d]thiazolesCondensationDeep Eutectic Solvent (L-proline:ethylene glycol)L-proline (as part of DES)Eco-friendly solvent, good yields (20-75%) mdpi.com, nih.gov
Pyrano[2,3-d]thiazolesAnnulationWaterPotassium carbonateLow hazard, expeditious researchgate.net
Pyrano[2,3-d]thiazolesCondensationSolvent-freePiperidineEnvironmentally friendly, simple execution researchgate.net
Pyrano[2,3-d]thiazolesCondensationEthanol or n-ButanolPiperidine or TriethylamineUse of greener organic solvents researchgate.net

Chemical Transformations and Derivatization of 4h Pyrrolo 2,3 D Thiazole 5 Carbaldehyde

Functionalization of the Pyrrole (B145914) and Thiazole (B1198619) Rings

Cyclization Reactions Leading to Further Fused Heterocyclic Systems

The aldehyde functionality of 4H-pyrrolo[2,3-d]thiazole-5-carbaldehyde is a key handle for the construction of additional fused rings, leading to novel polycyclic heteroaromatic systems. These reactions often proceed through initial condensation or addition at the aldehyde group, followed by an intramolecular cyclization.

One prominent strategy involves the condensation of the aldehyde with active methylene (B1212753) compounds, a classic approach for carbon-carbon bond formation and subsequent ring closure. For instance, the Knoevenagel condensation of aldehydes with compounds containing an active methylene group is a well-established method for forming a new carbon-carbon double bond, which can then participate in intramolecular cyclization reactions. While direct examples starting from this compound are not extensively documented in readily available literature, the reactivity of similar heterocyclic aldehydes suggests its high potential in such transformations.

A notable application of this reactivity is in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. Although not originating from the specific pyrrolo[2,3-d]thiazole-5-carbaldehyde, related syntheses showcase the general principle. For example, the reaction of 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile with various reagents leads to the formation of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. nih.gov This suggests that this compound could undergo similar cyclocondensation reactions with appropriate reagents to yield novel fused systems.

Furthermore, the Gewald reaction, a multicomponent reaction that forms a polysubstituted 2-aminothiophene, provides another avenue for cyclization. While the classical Gewald reaction involves an aldehyde or ketone, a nitrile with an α-methylene group, and elemental sulfur, modifications of this reaction could potentially be adapted for this compound to construct a fused thiophene (B33073) ring.

The following table summarizes potential cyclization reactions based on the reactivity of analogous heterocyclic aldehydes.

Starting MaterialReagent(s)Fused System Formed (Predicted)Reaction Type
This compoundMalononitrile, Sulfur, BaseThieno[3',2':4,5]pyrrolo[2,3-d]thiazoleGewald-type reaction
This compoundEthyl cyanoacetate, Sulfur, BaseThieno[3',2':4,5]pyrrolo[2,3-d]thiazole derivativeGewald-type reaction
This compoundCyanothioacetamide, BasePyrido[4',3':4,5]pyrrolo[2,3-d]thiazole derivativeCondensation/Cyclization
This compoundHydrazine derivativePyrazolo[4',3':4,5]pyrrolo[2,3-d]thiazoleCondensation/Cyclization

Strategic Utility as a Precursor and Molecular Building Block for Complex Organic Architectures

The inherent reactivity and structural features of this compound make it a valuable building block for the synthesis of more complex and functionally diverse organic molecules. Its fused heterocyclic core is a common motif in medicinally relevant compounds, and the aldehyde group provides a convenient point for elaboration and connection to other molecular fragments.

The pyrrolo[2,3-d]pyrimidine scaffold, which is structurally related to the pyrrolo[2,3-d]thiazole core, is found in a number of compounds with potent biological activity, including USP7 inhibitors for cancer therapy. nih.gov This highlights the potential of the 4H-pyrrolo[2,3-d]thiazole framework as a pharmacophore. The aldehyde group can be readily converted into a variety of other functional groups, such as carboxylic acids, alcohols, and imines, further expanding its synthetic utility. These transformations allow for the introduction of diverse substituents and the linkage to other molecular scaffolds, a key strategy in drug discovery and the development of new materials.

The construction of complex polycyclic systems, such as 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, demonstrates the utility of related heterocyclic building blocks in creating intricate molecular architectures. nih.gov Although not directly employing the title compound, these syntheses underscore the strategic importance of fused heterocyclic aldehydes in assembling complex frameworks through sequential cross-coupling and cyclization reactions.

The following table outlines the strategic utility of this compound as a precursor for various molecular architectures.

PrecursorTransformationResulting Architecture/FunctionalityPotential Application
This compoundOxidation4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acidIntroduction of a key functional group for amide coupling
This compoundReduction(4H-Pyrrolo[2,3-d]thiazol-5-yl)methanolCreation of a linker for further elaboration
This compoundWittig reactionVinyl-substituted pyrrolo[2,3-d]thiazoleExtension of conjugation, precursor for further reactions
This compoundReductive aminationAminomethyl-substituted pyrrolo[2,3-d]thiazoleIntroduction of a basic nitrogen for biological interactions

Exploration of Biological Activities and Medicinal Chemistry Applications

4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a rich source for the discovery of new drugs. The 4H-pyrrolo[2,3-d]thiazole core, a fusion of a pyrrole (B145914) and a thiazole (B1198619) ring, exhibits structural similarities to purines, which are fundamental components of nucleic acids and key players in various cellular signaling pathways. This inherent bioisosterism makes the pyrrolo[2,3-d]thiazole scaffold a promising candidate for interacting with a wide range of biological macromolecules.

The pyrrolo[2,3-d]pyrimidine nucleus, a close structural relative, is a well-established privileged scaffold present in numerous ATP-competitive kinase inhibitors. nih.gov This has spurred interest in exploring other pyrrolo-fused heterocyclic systems, such as the 4H-pyrrolo[2,3-d]thiazole, for similar applications. The presence of the 5-carbaldehyde group on the 4H-pyrrolo[2,3-d]thiazole ring is particularly significant from a medicinal chemistry perspective. This reactive aldehyde functionality serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of substituents and the construction of diverse chemical libraries. This chemical tractability is a key attribute of a privileged scaffold, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Recent research has highlighted the potential of the pyrrolo[2,3-d]thiazole scaffold in the development of novel fungicides. nih.gov This discovery of a distinct biological activity further underscores the privileged nature of this heterocyclic system, suggesting its potential to yield compounds with diverse therapeutic and agrochemical applications.

Structure-Activity Relationship (SAR) Studies of 4H-Pyrrolo[2,3-d]thiazole Derivatives

The systematic investigation of how modifications to a molecule's structure affect its biological activity, known as structure-activity relationship (SAR) studies, is a cornerstone of drug discovery. For derivatives of 4H-pyrrolo[2,3-d]thiazole, the 5-carbaldehyde group provides a convenient starting point for such explorations.

Impact of Substituent Modifications on Bioactivity Profiles

Recent studies on the fungicidal activity of pyrrolo[2,3-d]thiazole derivatives have provided valuable insights into their SAR. By modifying the substituents on the core scaffold, researchers have been able to modulate the potency and spectrum of activity against various fungal pathogens. For instance, a series of pyrrolo[2,3-d]thiazole derivatives were synthesized and tested against several plant pathogenic fungi, revealing that the nature of the substituent has a profound impact on their bioactivity. nih.gov

Compound IDSubstituent at C2EC50 (μg/mL) vs. Botrytis cinereaEC50 (μg/mL) vs. Rhizoctonia solani
C4 4-fluorophenyl1.77>50
C6 2,4-difluorophenyl1.4915.34
C8 4-chlorophenyl1.5810.21
C9 2,4-dichlorophenyl2.564.88
C10 4-bromophenyl1.6212.87
C20 4-methoxyphenyl (B3050149)1.174.96
YZK-C22 (Control) -10.238.76

Table 1: Fungicidal Activity of Selected 4H-Pyrrolo[2,3-d]thiazole Derivatives nih.gov

The data indicate that substitutions on the phenyl ring at the C2 position significantly influence the antifungal potency. For example, compound C20 , bearing a 4-methoxyphenyl group, exhibited the most potent activity against Botrytis cinerea. nih.gov In contrast, against Rhizoctonia solani, compounds C9 (2,4-dichlorophenyl) and C20 (4-methoxyphenyl) showed the highest efficacy. nih.gov These findings highlight that even subtle changes in the electronic and steric properties of the substituents can lead to marked differences in biological activity.

Conformational Analysis and Pharmacophore Elucidation

While specific conformational analysis and pharmacophore elucidation for this compound derivatives are still in their early stages, molecular docking studies on related systems have provided initial clues. For instance, in the context of fungicidal activity, molecular docking simulations of active pyrrolo[2,3-d]thiazole derivatives suggest a mode of action that is distinct from known targets like pyruvate (B1213749) kinase. nih.gov

The elucidation of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, is a critical step in rational drug design. For the 4H-pyrrolo[2,3-d]thiazole scaffold, a hypothetical pharmacophore would likely involve the hydrogen bond donor/acceptor capabilities of the pyrrole and thiazole nitrogens, the aromatic nature of the fused ring system, and the specific orientation of substituents introduced via the 5-carbaldehyde group. Further research, including co-crystallization studies with target proteins, will be necessary to refine these models.

Mechanisms of Biological Action at the Molecular Level

Understanding how a compound exerts its biological effects at the molecular level is fundamental to its development as a therapeutic agent. For derivatives of 4H-pyrrolo[2,3-d]thiazole, several potential mechanisms of action are being explored, largely informed by the activities of structurally related heterocyclic systems.

Enzyme Inhibition (e.g., Kinases, Carbonic Anhydrase, Coagulation Factors)

Given the structural analogy of the pyrrolo[2,3-d]thiazole scaffold to purines, a primary area of investigation is its potential to inhibit ATP-dependent enzymes, particularly protein kinases. The closely related pyrrolo[2,3-d]pyrimidine scaffold is found in several approved kinase inhibitors. nih.gov This suggests that derivatives of 4H-pyrrolo[2,3-d]thiazole could also function as kinase inhibitors, interfering with cellular signaling pathways that are often dysregulated in diseases like cancer.

Another class of enzymes that could be targeted by this scaffold is carbonic anhydrase. Various sulfonamide-containing heterocyclic compounds have been shown to be potent inhibitors of carbonic anhydrase isoforms, some of which are implicated in cancer and other diseases. nih.gov The versatility of the this compound allows for the incorporation of sulfonamide moieties, opening up the possibility of developing novel carbonic anhydrase inhibitors.

Furthermore, the inhibition of coagulation factors is another plausible mechanism of action. Certain derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one, which also contain a pyrrole ring fused to another heterocycle, have been identified as dual inhibitors of coagulation factors Xa and XIa. nih.gov This raises the prospect that appropriately substituted 4H-pyrrolo[2,3-d]thiazole derivatives could exhibit anticoagulant activity.

Receptor Modulation and Ligand-Receptor Interactions

In addition to enzyme inhibition, derivatives of 4H-pyrrolo[2,3-d]thiazole may also exert their biological effects through receptor modulation. The ability of the scaffold to present a variety of functional groups in a defined three-dimensional space makes it suitable for interacting with the binding pockets of various receptors.

Recent transcriptomic analysis of the effects of a fungicidally active pyrrolo[2,3-d]thiazole derivative on Botrytis cinerea revealed an impact on the tryptophan metabolic pathway and the biosynthesis of cutin, suberin, and wax. nih.gov This suggests a novel mode of action that may involve the modulation of multiple cellular pathways, potentially through interactions with key regulatory proteins or receptors. Further investigation is needed to identify the specific molecular targets responsible for these effects.

Interference with Key Cellular Pathways

Currently, there is a notable absence of specific research detailing the direct interference of this compound with key cellular pathways such as the cell cycle and apoptosis. However, broader studies on related thiazole-containing compounds suggest a potential for such interactions. For instance, certain 1,3-thiazole derivatives incorporating a phthalimide (B116566) moiety have been shown to induce apoptosis in cancer cells through the intrinsic pathway, as evidenced by DNA fragmentation and caspase-3 activation. nih.gov These findings, while not directly attributable to this compound, highlight a potential avenue of investigation for this compound and its derivatives. The exploration of thiazole-integrated pyrrolotriazinones has also pointed towards the inhibition of the PI3K pathway, a critical regulator of cell growth and survival, as a possible mechanism of action for this class of compounds. nih.gov

Investigated Therapeutic Area Applications

The therapeutic potential of the pyrrolo-thiazole scaffold has been explored across several key areas of disease, with a primary focus on anticancer and antimicrobial activities.

Anticancer Potential and Cytotoxic Effects

In a separate study, novel pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives were synthesized and evaluated for their anticancer activity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com Several of these compounds exhibited higher cytotoxicity against these cell lines when compared to the standard drug doxorubicin. mdpi.com

The following table summarizes the cytotoxic activity of some pyrrolo-thiazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineActivityReference
5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol bis(isopropylcarbamates)HL-60 (Human promyelocytic leukemia)Significant growth inhibitory activity nih.gov
5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol bis(isopropylcarbamates)HT-29 (Human colon carcinoma)Reduced cell survival nih.gov
Pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivativesNCI-H460 (Human lung cancer)Higher cytotoxicity than doxorubicin mdpi.com
Pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivativesHepG2 (Human liver cancer)Higher cytotoxicity than doxorubicin mdpi.com
Pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivativesHCT-116 (Human colon cancer)Higher cytotoxicity than doxorubicin mdpi.com

Antimicrobial and Antitubercular Activities

The pyrrolo-thiazole core has been a scaffold of interest in the development of new antimicrobial agents. Research into novel pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives has shown that some of these compounds possess higher antimicrobial activity against certain bacterial and fungal strains than the reference drugs cefotaxime (B1668864) and fluconazole. mdpi.com Similarly, thiazole-based pyrrolidine (B122466) derivatives have been synthesized and evaluated for their antibacterial properties, with some compounds showing selective inhibition of Gram-positive bacteria. biointerfaceresearch.com

In the context of antitubercular agents, while direct evidence for this compound is lacking, the broader class of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been explored. A library of these compounds was synthesized and tested against Mycobacterium tuberculosis, with several derivatives displaying significant in vitro activity. nih.gov Specifically, a derivative with a 4-phenoxy phenyl substitution at the C-4 position of the 7-deazapurine ring was identified as a potent, non-cytotoxic agent. nih.gov Another study on 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives also reported a bacteriostatic effect against Mycobacterium tuberculosis H37Rv. nih.gov

The table below presents the minimum inhibitory concentrations (MIC) for some related compounds against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivativeMycobacterium tuberculosis H37Rv12.5 nih.gov
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineMycobacterium tuberculosis (GFP reporter strain)0.488 (MIC90) nih.gov

Antiviral Applications

The investigation of this compound for antiviral applications has not been specifically reported. However, research on related heterocyclic systems provides some context. For instance, sugar-modified analogs of pyrrolo[2,3-d]pyridazin-7-one have been synthesized and evaluated as potential antiviral agents. nih.gov While these compounds showed some activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), there was limited selectivity. nih.gov Additionally, certain acyclonucleoside derivatives of 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione displayed significant in vitro activity against human cytomegalovirus. nih.gov

Anti-inflammatory Properties

There is currently no available research that has specifically evaluated the anti-inflammatory properties of this compound. However, studies on new N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone have demonstrated significant anti-inflammatory activity, suggesting that the broader pyrrolo-fused heterocyclic systems may possess such properties. nih.gov

Antiparasitic Efficacy (e.g., against Trypanosomatids, Plasmodium spp.)

Specific studies focusing on the antiparasitic efficacy of this compound against trypanosomatids, Plasmodium spp., or other parasites have not been identified in the current scientific literature. This remains an unexplored area for this particular compound.

Research Findings on this compound as a CFTR Corrector Remain Undisclosed in Publicly Available Literature

Despite significant interest in the development of novel modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a thorough review of scientific databases and published research reveals a notable absence of specific data concerning the biological activity of this compound as a CFTR corrector.

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional protein. One of the primary therapeutic strategies involves the use of small molecules known as "correctors" that aim to rescue the misfolded CFTR protein and restore its function. The pyrrolo[2,3-d]thiazole scaffold has been a subject of medicinal chemistry research due to its presence in various biologically active compounds.

However, specific investigations into the "-5-carbaldehyde" derivative of this heterocyclic system and its potential to modulate the function of the CFTR protein have not been detailed in the accessible scientific literature. While research has been conducted on related heterocyclic structures, such as pyrrolo[2,3-d]pyrimidines and thiazolo[4,5-b]pyridines, for a range of biological targets including antibacterial, antifungal, and anticancer applications, the direct linkage of this compound to CFTR modulation is not documented.

Therefore, a detailed exploration of its role as a CFTR corrector, including research findings and data tables on its efficacy and mechanism of action, cannot be provided at this time. The scientific community awaits future studies that may shed light on the potential of this specific compound in the context of cystic fibrosis therapy.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a derivative of 4H-pyrrolo[2,3-d]thiazole, might interact with a biological target, typically a protein or enzyme.

Similarly, docking studies on various thiazole (B1198619) derivatives have been performed to evaluate their potential as antimicrobial and anticancer agents. For example, some novel thiazole derivatives have been docked against the active site of DNA gyrase, a bacterial enzyme, to predict their antibacterial potential. johnshopkins.edu In one study, a thiazolo[3,2-a]pyridine derivative exhibited a lower binding energy compared to the standard drug ciprofloxacin, suggesting a strong interaction with the target. johnshopkins.edu

A representative molecular docking study on a series of pyridopyrazolo-triazine and pyridopyrazolo-triazole analogues, which share heterocyclic structural motifs with pyrrolothiazoles, evaluated their binding energy against a target protein (PDB ID: 5IVE). The results indicated a good fit within the active site, with binding energies correlating with their observed antiproliferative activity. nih.gov

Table 1: Illustrative Molecular Docking Binding Energies of Related Heterocyclic Compounds

Compound TypeTarget Protein (PDB ID)Binding Energy (kcal/mol)Reference
Pyridopyrazolo-triazine derivative5IVE-7.8182 nih.gov
Thiazolo[3,2-a]pyridine derivativeDNA Gyrase-20.84 johnshopkins.edu
Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivativefdc1 of Aspergillus niger (4ZA5)-11.70 mdpi.com

Computer-Aided Drug Design (CADD) Approaches for Scaffold Optimization

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to discover, design, and optimize new drug candidates. For a scaffold like 4H-pyrrolo[2,3-d]thiazole, CADD can be instrumental in systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold optimization often involves creating a library of virtual compounds by adding various substituents to the core structure and then evaluating their properties using computational tools. This can include predicting their binding affinity to a target, as well as their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

For instance, in the development of kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, CADD has been used to guide the strategic modifications needed to improve selectivity and potency. nih.gov The design of novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' was a strategic approach to develop tyrosine kinase inhibitors with enhanced efficacy. mdpi.com

In a broader context, CADD has been applied to the design and optimization of scaffolds for tissue engineering, demonstrating the versatility of these computational tools. nih.govnih.gov For example, design sensitivity analysis and optimization were used to determine the ideal shape and size of a scaffold for bio-root regeneration. nih.gov This highlights how computational optimization can be applied to a scaffold's physical and chemical properties to achieve a desired biological outcome.

Quantum Chemical Calculations for Mechanistic Insights into Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. For a compound like 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde, these calculations can provide insights into its chemical behavior.

While specific quantum chemical studies on this exact aldehyde are scarce, research on related heterocyclic systems is illustrative. DFT calculations have been used to study the molecular properties of novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives. kastamonu.edu.tr These studies typically calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. kastamonu.edu.tr

Ab initio quantum chemical calculations have also been employed to understand the tautomeric preferences and binding affinities of substituted pyrazolopyridines, which are inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov Such calculations can determine the most stable tautomeric form of a molecule in different environments, which is crucial for understanding its interactions with biological targets. nih.gov

Table 2: Representative Quantum Chemical Descriptors for a Related Heterocyclic System (Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative)

Calculated PropertyValueSignificanceReference
HOMO EnergyCalculated ValueRelates to electron-donating ability kastamonu.edu.tr
LUMO EnergyCalculated ValueRelates to electron-accepting ability kastamonu.edu.tr
HOMO-LUMO GapCalculated ValueIndicator of chemical reactivity and stability kastamonu.edu.tr
Dipole MomentCalculated ValueInfluences solubility and intermolecular interactions kastamonu.edu.tr

Note: Specific values are not provided as they are highly dependent on the exact molecule and computational method.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

For the 4H-pyrrolo[2,3-d]thiazole scaffold, QSAR studies could be developed if a series of derivatives with measured biological activity were available. These models are built by calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate these descriptors with the observed activity.

QSAR studies have been successfully applied to related heterocyclic systems. For example, 2D and 3D-QSAR models have been developed for pyrrolo[2,3-d]pyrimidine derivatives as CDK4 inhibitors. scilit.com These models help in identifying the key structural features that are important for the inhibitory activity. A study on thiazole derivatives as PIN1 inhibitors used MLR, PLS, and artificial neural networks (ANN) to build predictive QSAR models. The best models showed high correlation coefficients, indicating their predictive power.

Table 3: Key Statistical Parameters in a Representative QSAR Study of Thiazole Derivatives

Statistical ParameterDescriptionExample Value (MLR Model)Reference
R² (Coefficient of Determination)Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s).0.76
Q² (Cross-validated R²)A measure of the predictive power of the model (internal validation).0.63
R²_test (External Validation R²)A measure of the predictive power of the model on an external test set.0.78

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods provide fundamental insights into the molecular structure of 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is instrumental in defining the carbon-hydrogen framework of the molecule. In a typical analysis, ¹H NMR spectroscopy would identify the chemical environment of each proton. For this compound, specific chemical shifts (δ) would be expected for the aldehydic proton, the protons on the pyrrole (B145914) and thiazole (B1198619) rings, and the N-H proton of the pyrrole moiety. The coupling patterns between adjacent protons would further confirm their connectivity. Complementary to this, ¹³C NMR spectroscopy would pinpoint the chemical shift of each carbon atom, including the characteristic signal of the carbonyl carbon from the carbaldehyde group.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A strong band in the region of 1650-1700 cm⁻¹ would indicate the C=O stretching of the aldehyde. Additionally, N-H stretching vibrations of the pyrrole ring would likely appear in the region of 3200-3400 cm⁻¹. Vibrations corresponding to C-H, C=N, and C-S bonds would also be present, providing a complete vibrational fingerprint of the molecule.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the fragmentation pattern of the compound, further corroborating its structure. For this compound (C₆H₄N₂OS), the expected exact mass would be approximately 152.01 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

| Spectroscopic Data for this compound | | :--- | :--- | | Technique | Expected Observations | | ¹H NMR | Signals for aldehydic, aromatic (pyrrole and thiazole), and N-H protons with specific chemical shifts and coupling constants. | | ¹³C NMR | Resonances for all carbon atoms, including the downfield signal of the carbonyl carbon. | | IR Spectroscopy | Characteristic absorption bands for C=O (aldehyde), N-H (pyrrole), C-H, C=N, and C-S functional groups. | | Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (approx. 152.01 g/mol ). |

Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for verifying the purity of this compound and for its separation from any impurities or starting materials from a synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for assessing the purity of the compound. A sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. A typical HPLC or UPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the peak observed in the chromatogram. As the compound elutes from the LC column, it is introduced into the mass spectrometer, which provides mass-to-charge ratio data, confirming that the peak corresponds to this compound.

| Chromatographic Parameters for Purity Analysis | | :--- | :--- | | Parameter | Typical Conditions | | Technique | HPLC, UPLC, LC-MS | | Column | Reversed-phase (e.g., C18, 2.1 x 50 mm, 1.7 µm) | | Mobile Phase | Gradient of water and acetonitrile/methanol with additives (e.g., 0.1% formic acid) | | Flow Rate | 0.2 - 1.0 mL/min | | Detection | UV (at a specific wavelength, e.g., 254 nm) and/or Mass Spectrometry |

X-ray Crystallography for Definitive Structural Elucidation

The successful crystallographic analysis would yield detailed data including the crystal system, space group, and unit cell dimensions, solidifying the structural assignment of this compound.

| X-ray Crystallography Data | | :--- | :--- | | Parameter | Information Yielded | | Crystal System | e.g., Monoclinic, Orthorhombic | | Space Group | Symmetry of the unit cell | | Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | | Atomic Coordinates | Precise location of each atom in the unit cell | | Bond Lengths & Angles | Definitive geometric parameters of the molecule |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern organic chemistry. Future research concerning 4H-pyrrolo[2,3-d]thiazole-5-carbaldehyde will undoubtedly focus on creating novel and sustainable synthetic routes that exhibit high atom economy.

Current synthetic strategies often involve multi-step sequences. One established method involves the thermal cyclization of 4-azidothiazole-5-carbaldehydes. While effective, this approach can involve the use of potentially hazardous azide (B81097) intermediates.

Emerging research is likely to pivot towards more sustainable and efficient methodologies:

One-Pot Reactions: Multicomponent reactions (MCRs) and one-pot syntheses are highly desirable as they reduce the number of purification steps, saving time, solvents, and energy. nih.gov The development of a one-pot synthesis for the 4H-pyrrolo[2,3-d]thiazole core would be a significant advancement. For instance, a one-pot, three-component reaction has been successfully employed for the synthesis of thiazolidinone derivatives of 4-methylthiazole-5-carbaldehyde. researchgate.net Similar strategies could be explored for the direct construction of the 4H-pyrrolo[2,3-d]thiazole ring system.

Green Chemistry Approaches: The use of greener solvents, such as deep eutectic solvents, and catalysts is another promising avenue. uni.lu Research into the use of eco-friendly catalysts and solvent systems for the synthesis of related thiazole (B1198619) derivatives has shown promise and could be adapted for the target molecule. uni.lu

Atom-Economic Reactions: Future synthetic designs will prioritize reactions that maximize the incorporation of atoms from the starting materials into the final product. An atom-economical method for preparing related 4H-pyrrolo[2,3-d]oxazoles has been developed based on the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles. unime.it Exploring analogous rearrangements or cycloaddition strategies for the synthesis of the 4H-pyrrolo[2,3-d]thiazole scaffold could lead to more efficient and sustainable routes.

Identification of Undiscovered Biological Targets and Novel Therapeutic Applications

The 4H-pyrrolo[2,3-d]thiazole scaffold is a recurring motif in compounds with a wide range of biological activities. While much of the research has focused on derivatives, the core structure holds immense potential for the discovery of novel therapeutic agents.

Future research will likely focus on identifying new biological targets and exploring untapped therapeutic applications:

Kinase Inhibition: Many heterocyclic compounds are known to be potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment. Derivatives of related pyrrolo[2,3-d]pyrimidines have been investigated as kinase inhibitors. unime.it Given the structural similarities, this compound and its derivatives represent a promising starting point for the development of novel kinase inhibitors targeting cancer and other diseases. Thiazole derivatives have also been explored as Rho-kinase (ROCK) inhibitors. mdpi.com

Antiviral and Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. Pyrrolo[2,3-d]pyrimidine derivatives have shown activity against viruses like human cytomegalovirus (HCMV) and Zika virus. nih.govnih.gov Furthermore, novel spirooxindolo-pyrrolothiazoles have demonstrated potent antimicrobial activity against drug-resistant bacteria. nih.gov The 4H-pyrrolo[2,3-d]thiazole core could serve as a scaffold for the development of new anti-infective agents.

Anti-inflammatory and Anticancer Properties: Chronic inflammation is linked to a variety of diseases, including cancer. Fused thiazole derivatives have been shown to possess both anti-inflammatory and anticancer activities. bldpharm.comnih.gov Derivatives of pyrazolo[3,4-d]thiazole have been studied for their dual anticancer and anti-inflammatory properties. nih.gov The exploration of this compound derivatives in this area is a promising avenue for future research.

Novel Therapeutic Areas: The versatility of the 4H-pyrrolo[2,3-d]thiazole scaffold suggests that its therapeutic potential extends beyond the currently explored areas. Systematic screening of compound libraries based on this scaffold against a wide range of biological targets could uncover entirely new therapeutic applications.

Integration of Advanced Computational Modeling for Rational Design and Optimized Derivatization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. The integration of advanced computational modeling will be crucial for unlocking the full therapeutic potential of the 4H-pyrrolo[2,3-d]thiazole scaffold.

Molecular Docking: This technique allows for the prediction of the binding mode and affinity of a ligand to a biological target. Molecular docking studies have been successfully used to understand the interaction of related pyrazolo[3,4-d]thiazole derivatives with enzyme receptors. nih.gov For this compound, docking studies can guide the design of derivatives with improved potency and selectivity for specific targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. 3D-QSAR studies have been employed to understand the structure-activity relationships of thiazole derivatives as BRAF(V600E) inhibitors. nih.gov Developing QSAR models for 4H-pyrrolo[2,3-d]thiazole derivatives will facilitate the prediction of the activity of new analogues and guide the synthesis of more potent compounds.

Virtual Screening: This computational technique involves the screening of large libraries of virtual compounds against a biological target to identify potential hits. Virtual screening of libraries based on the 4H-pyrrolo[2,3-d]thiazole scaffold can accelerate the discovery of new lead compounds for a variety of diseases. mdpi.com

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to design new molecules with the desired activity profile and to search for existing compounds with similar features.

By combining these computational approaches, researchers can prioritize the synthesis of the most promising derivatives, thereby reducing the time and cost of drug discovery and development.

Exploration of Hybrid Scaffolds Incorporating the 4H-Pyrrolo[2,3-d]thiazole Core

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has emerged as a powerful tool for developing compounds with improved or novel biological activities. The exploration of hybrid scaffolds incorporating the 4H-pyrrolo[2,3-d]thiazole core is a promising area for future research.

Design of Bifunctional Molecules: Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), are designed to bring two proteins into close proximity to induce a specific biological outcome, such as protein degradation. nih.govnih.gov The this compound can serve as a versatile handle to link to a ligand for an E3 ubiquitin ligase, creating novel PROTACs for targeted protein degradation. unime.it

Spirocyclic Systems: The synthesis of spiro-heterocycles incorporating the pyrrolothiazole moiety has been shown to yield compounds with interesting biological activities, including anticancer properties. nih.gov The aldehyde group of this compound is an ideal functional group for participating in cycloaddition reactions to generate novel and structurally complex spirocyclic systems.

Conjugation with Other Bioactive Moieties: The 4H-pyrrolo[2,3-d]thiazole core can be conjugated with other known bioactive scaffolds to create hybrid molecules with dual or synergistic activities. For example, hybrid molecules bearing pyrrolo[3,2,1-ij]quinolin-2-one and thiazole moieties have been synthesized and investigated. researchgate.net Similar strategies can be applied to the 4H-pyrrolo[2,3-d]thiazole scaffold to generate novel therapeutic agents.

Applications in Chemical Biology Tools and Probes for Mechanistic Studies

Chemical biology relies on the use of small molecules to probe and understand biological processes. The unique structure and reactivity of this compound make it an attractive scaffold for the development of chemical biology tools.

Fluorescent Probes: The development of fluorescent probes is essential for visualizing and tracking biological molecules and processes within living cells. The pyrrolothiazole scaffold could be functionalized with fluorophores to create probes for specific cellular targets. For instance, fluorescent probes based on a siderophore scaffold containing a thiazole ring have been synthesized. nih.gov The aldehyde functionality of the target compound provides a convenient point for the attachment of environmentally sensitive dyes, enabling the development of probes that report on their local microenvironment.

Photoaffinity Labeling: This technique uses photoreactive groups to covalently label binding partners upon irradiation with light, allowing for the identification of drug targets. nih.gov The this compound can be modified to incorporate a photo-reactive group, such as a diazirine or an azide, to create photoaffinity probes for target identification and validation. nih.gov

Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of a specific enzyme or class of enzymes, providing a powerful tool for enzyme profiling and inhibitor screening. The aldehyde group of this compound can be exploited as a reactive handle for the design of ABPs targeting specific enzymes.

The development of such chemical biology tools will not only facilitate the elucidation of the mechanism of action of 4H-pyrrolo[2,3-d]thiazole-based compounds but also provide valuable reagents for broader biological research.

Q & A

Basic Research: What are the established synthetic routes for 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde?

Methodological Answer:
The synthesis typically involves cyclization reactions using carbaldehyde precursors. For example, pyrazole-4-carbaldehydes can act as building blocks in heterocyclic systems. A common approach (as seen in analogous thiazole derivatives) includes:

  • Step 1: Condensation of a halogenated pyrazole-carbaldehyde (e.g., 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde) with thioglycolate derivatives in ethanol under basic conditions (e.g., anhydrous Na₂CO₃) to form the thiazole ring .
  • Step 2: Subsequent functionalization of the pyrrole-thiazole fused system via nucleophilic substitution or oxidation to introduce the aldehyde group .
    Key Considerations: Solvent choice (ethanol or DMF/EtOH mixtures) and catalyst selection (e.g., Na₂CO₃) significantly impact yield and purity.

Basic Research: How is the structural identity of this compound confirmed?

Methodological Answer:
Characterization involves a combination of spectral and analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., aldehyde proton at ~9.8 ppm) and carbon connectivity .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 168.173 for C₆H₄N₂O₂S) and fragmentation patterns .
  • X-ray Crystallography: Resolves bond angles and planarity of the fused pyrrole-thiazole system, critical for validating regioselectivity in synthesis .

Advanced Research: How can researchers resolve contradictions in reported synthesis yields for this compound?

Methodological Answer:
Discrepancies in yields (e.g., 52–93% in analogous syntheses) often arise from:

  • Reaction Conditions: Variations in reflux time (2–24 hours), solvent polarity (ethanol vs. DMF), or catalyst loading .
  • Purification Methods: Recrystallization from DMF/EtOH (1:1) vs. column chromatography impacts recovery .
    Experimental Design Tip: Use a Design of Experiments (DoE) approach to optimize variables like temperature, solvent ratio, and catalyst type. Monitor intermediates via TLC or HPLC to identify bottlenecks .

Advanced Research: What is the proposed mechanism of biological activity for this compound derivatives?

Methodological Answer:
While direct data on this compound is limited, structurally related thiazole-carbaldehydes exhibit:

  • Enzyme Inhibition: Interaction with kinases or cytochrome P450 enzymes via aldehyde-mediated Schiff base formation .
  • Antimicrobial Activity: Electron-withdrawing groups (e.g., -CHO) enhance membrane permeability and disrupt microbial biofilms .
    Research Strategy: Perform molecular docking studies with target proteins (e.g., Staphylococcus aureus FabI) and validate via enzyme inhibition assays. Compare IC₅₀ values against halogenated analogs (e.g., 4-chloro derivatives) .

Advanced Research: How can the reactivity of the aldehyde group be leveraged for functionalization?

Methodological Answer:
The aldehyde moiety enables diverse derivatization:

  • Nucleophilic Addition: React with amines (e.g., hydrazines) to form hydrazones for anticancer screening .
  • Cyclocondensation: Combine with thioureas or β-ketoesters to generate thiazolidinone or pyran hybrids, respectively .
    Mechanistic Insight: The electron-deficient aldehyde carbon undergoes nucleophilic attack, with reaction rates influenced by solvent polarity (e.g., DMF accelerates imine formation) .

Safety and Handling: What protocols ensure safe laboratory use of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal: Collect aldehyde-containing waste in sealed containers labeled "halogenated organic waste." Neutralize residual aldehydes with bisulfite before disposal .
  • Emergency Measures: In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential sensitization .

Advanced Research: How do computational studies inform the design of derivatives with enhanced activity?

Methodological Answer:

  • QSAR Modeling: Correlate substituent effects (e.g., -F, -Cl) on the thiazole ring with bioactivity using descriptors like logP and HOMO-LUMO gaps .
  • Density Functional Theory (DFT): Calculate charge distribution to predict regioselectivity in electrophilic substitution reactions (e.g., nitration at C-2 vs. C-4) .
    Validation: Synthesize top-ranked virtual derivatives and compare experimental vs. predicted activity (e.g., MIC values in antimicrobial assays) .

Advanced Research: What strategies address low solubility in biological assays?

Methodological Answer:

  • Prodrug Design: Convert the aldehyde to a more soluble Schiff base or acetal derivative .
  • Formulation Optimization: Use co-solvents (e.g., DMSO/PBS mixtures) or nanoencapsulation (liposomes) to enhance aqueous stability .
    Analytical Note: Monitor solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy in buffer solutions at physiological pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.